5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylicacid
Description
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a triazole-based derivative characterized by a nitro (-NO₂) group at position 5 and a meta-tolyl (m-tolyl, 3-methylphenyl) substituent at position 2 of the triazole ring.
Properties
Molecular Formula |
C10H8N4O4 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N4O4/c1-6-3-2-4-7(5-6)13-11-8(10(15)16)9(12-13)14(17)18/h2-5H,1H3,(H,15,16) |
InChI Key |
OTRMNAZCJXBKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of m-Tolyl Azide
m-Tolyl azide is synthesized from m-toluidine through diazotization and subsequent azide substitution:
-
Diazotization : m-Toluidine reacts with sodium nitrite in acidic media (HCl/H2O) at 0–5°C to form the diazonium salt.
-
Azide Formation : Addition of sodium azide yields m-tolyl azide, isolated via extraction with dichloromethane.
Key Data :
Cycloaddition with β-Ketoesters
The one-step cycloaddition method described in US Patent 6,642,390 utilizes β-ketoesters and azides under basic conditions to form triazole esters. For example:
-
Reagents : m-Tolyl azide + ethyl acetoacetate (β-ketoester) + DBU (1,8-diazabicycloundec-7-ene) in chloroform.
-
Mechanism : Base-induced enolate formation from the β-ketoester reacts with the azide, followed by cyclization and aromatization.
Outcome :
-
Product: Ethyl 2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylate.
-
Characterization: 1H NMR shows triazole proton at δ 8.1–8.3 ppm and ester CH3 at δ 1.2–1.4 ppm.
Regioselective Nitration at Position 5
Nitration introduces the nitro group at position 5, directed by the electron-withdrawing ester moiety at position 4.
Nitration Conditions
-
Procedure : The triazole ester is dissolved in H2SO4, followed by dropwise addition of HNO3. The mixture is stirred for 2–4 h.
Key Observations :
-
Regioselectivity : The ester group at position 4 directs nitration to the adjacent position 5 due to its meta-directing effect.
-
Characterization : IR confirms NO2 stretch at 1520 cm⁻¹; 1H NMR shows deshielded triazole proton at δ 8.9 ppm.
Hydrolysis of Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid.
Alkaline Hydrolysis
-
Procedure : The nitro-substituted ester is refluxed with base for 4–6 h, followed by acidification with HCl to precipitate the product.
Results :
Alternative Synthetic Routes
Pre-Nitrated β-Ketoester Approach
Using a nitro-substituted β-ketoester (e.g., ethyl 3-nitroacetoacetate) in the cycloaddition step avoids post-nitration. However, this route is limited by:
Buchwald–Hartwig Cross-Coupling
Amino- or halo-triazoles can undergo cross-coupling with nitroaryl halides:
-
Catalyst : (THP-Dipp)Pd(cinn)Cl (2 mol%).
-
Limitation : Requires pre-functionalized triazole intermediates, complicating scalability.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Cycloaddition → Nitration → Hydrolysis | High regioselectivity, scalable | Multi-step, harsh nitration conditions | 45–50 |
| Pre-nitrated β-ketoester | One-step | Low yield, unstable intermediates | 25–30 |
| Cross-coupling | Functional group tolerance | Complex catalyst system | 40–45 |
Challenges and Optimization Strategies
-
Nitration Regioselectivity :
-
Acid Sensitivity :
-
Crystallization Issues :
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-amino-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 5-amino-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs differ in substituents at positions 2 and 5 of the triazole core, which critically influence their physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
*Calculated based on molecular formula.
Pharmacological Activity
- Anticancer Activity: The 4-chlorophenyl and trifluoromethyl substituents (e.g., in 1-(4-chlorophenyl)-5-CF₃ analog) show marked activity against lung cancer (NCI-H522) due to enhanced electron-withdrawing effects and lipophilicity, improving membrane permeability . Thiazolyl substituents (e.g., 5-methyl-1-(thiazol-2-yl) analog) demonstrate broad-spectrum activity, particularly against melanoma (LOX IMVI cells, GP = 44.78–62.25%) .
Mechanistic Insights :
Spectroscopic and Crystallographic Data
Key Differentiators of 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic Acid
- m-Tolyl Substituent : The meta-methyl group on the phenyl ring may improve steric bulk compared to unsubstituted phenyl or para-substituted analogs, affecting binding pocket compatibility.
Biological Activity
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole class, characterized by its unique molecular structure and diverse biological activities. Its molecular formula is C₁₀H₈N₄O₄, with a molecular weight of 248.19 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features:
- A nitro group at the 5-position,
- A carboxylic acid functional group at the 4-position,
- An m-tolyl group (3-methylphenyl) at the 2-position.
This specific arrangement enhances its reactivity and biological activity compared to other triazole derivatives.
Biological Activities
Research indicates that 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits significant biological activities:
Antimicrobial Activity
Various studies have demonstrated its effectiveness against a range of microbial strains. The mechanism of action is believed to involve:
- Interaction with cellular components , leading to disruption of microbial cell integrity.
- Reduction of the nitro group , which may generate reactive intermediates that interfere with cellular functions.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Key findings include:
- Inhibition of cancer cell proliferation through modulation of specific signaling pathways.
- Potential interaction with enzymes and receptors that are crucial for cancer cell survival.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences with related compounds:
| Compound Name | Unique Features |
|---|---|
| 5-Nitro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid | Different positional isomer affecting reactivity |
| 5-Nitro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid | Another positional isomer impacting activity |
| 5-Nitro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | Lacks methyl substitution on the phenyl ring |
The unique substitution pattern of 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid contributes to its distinct biological activities compared to its isomers.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL against specific pathogens.
- Anticancer Effects : In vitro assays showed that treatment with 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 50 µM) in multiple cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The triazole ring can interact with various enzymes involved in metabolic pathways.
- Cellular Pathway Interference : By affecting key signaling pathways, it may induce apoptosis in cancer cells or inhibit microbial growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be systematically optimized?
- Answer : A general synthetic approach involves refluxing precursors (e.g., nitro-substituted triazole intermediates) with m-tolyl derivatives in acidic media, followed by crystallization. For optimization, statistical Design of Experiments (DoE) methods are critical. These methods reduce experimental iterations by identifying key variables (e.g., temperature, stoichiometry, catalyst loading) and their interactions. For example, factorial designs can isolate optimal acetic acid reflux durations or sodium acetate concentrations to maximize yield .
Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound’s purity and structural integrity?
- Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., nitro group at C5, m-tolyl at C2).
- HPLC-MS to assess purity and detect byproducts (e.g., incomplete nitration or esterification intermediates).
- FTIR to verify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, triazole ring vibrations).
Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .
Q. What solvent systems are suitable for recrystallization, and how do polarity and solubility profiles affect this process?
- Answer : Polar aprotic solvents like DMF or DMSO are often used due to the compound’s limited solubility in non-polar media. Recrystallization from DMF/acetic acid mixtures (e.g., 1:3 v/v) is effective for removing impurities. Solubility studies using Hansen parameters or COSMO-RS simulations can predict optimal solvent combinations .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity or stability?
- Answer :
- DFT calculations predict electronic properties (e.g., nitro group’s electron-withdrawing effects on triazole ring stability) and reactive sites for functionalization.
- Molecular docking identifies potential binding interactions with biological targets (e.g., enzymes inhibited by triazole-carboxylic acid derivatives).
- MD simulations assess solvation dynamics and stability under physiological conditions. These methods reduce experimental trial-and-error by prioritizing synthetically feasible derivatives .
Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts during nitration or coupling reactions)?
- Answer : Contradictions often arise from:
- Reaction heterogeneity : Use in situ monitoring (e.g., ReactIR) to track intermediate formation.
- Catalyst deactivation : Screen alternative catalysts (e.g., Cu(I) vs. Ru-based systems for triazole formation).
- Side reactions : Employ DoE to map competing pathways (e.g., nitro group reduction under acidic conditions). Cross-validation with computational reaction path searches (e.g., using quantum chemical methods) identifies hidden intermediates .
Q. How can advanced process control systems improve scalability and reproducibility in multi-step syntheses?
- Answer : Implement:
- Continuous-flow reactors to enhance heat/mass transfer during nitration or cyclization steps.
- Real-time PAT (Process Analytical Technology) tools (e.g., inline pH probes, UV-vis spectroscopy) for dynamic adjustments.
- Machine learning models trained on historical data to predict optimal reaction parameters (e.g., residence time, temperature gradients). These systems mitigate batch-to-batch variability .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Answer : Use multivariate analysis (e.g., PCA, PLS regression) to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data. QSAR models incorporating 3D molecular fields (CoMFA/CoMSIA) can prioritize substituents at the m-tolyl or triazole positions for enhanced potency .
Q. How should researchers address stability challenges (e.g., hydrolysis of the carboxylic acid group) during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
